2-Bromo-4-cyano-3-fluorobenzoic acid
Overview
Description
2-Bromo-4-cyano-3-fluorobenzoic acid is a chemical compound with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-fluorobenzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bromine or brominating agents like dibromohydantoin in the presence of a solvent such as sulfuric acid . The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources like zinc cyanide .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process design focuses on optimizing yield, cost-effectiveness, and safety. Key steps include nitration, bromination, reduction, deamination, and hydrolysis, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, to form new compounds.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the substituents.
Common Reagents and Conditions
Bromination: Dibromohydantoin in sulfuric acid.
Cyanation: Zinc cyanide in the presence of a suitable catalyst.
Reduction: Iron powder in acetic acid or ammonium chloride.
Major Products Formed
Substitution Products: N-phenyl-4-fluoro-anthranilic acid.
Reduction Products: Amino derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-cyano-3-fluorobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the cyano and fluorine groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-cyano-3-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable in the synthesis of complex organic molecules and potential pharmaceuticals .
Properties
IUPAC Name |
2-bromo-4-cyano-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQOIANNGJNKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805583-80-5 | |
Record name | 2-bromo-4-cyano-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.